2,6-Di-t-butylpyrylium perchlorate 2,6-Di-t-butylpyrylium perchlorate
Brand Name: Vulcanchem
CAS No.: 35770-52-6
VCID: VC8268162
InChI: InChI=1S/C13H21O.ClHO4/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)5/h7-9H,1-6H3;(H,2,3,4,5)/q+1;/p-1
SMILES: CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.[O-]Cl(=O)(=O)=O
Molecular Formula: C13H21ClO5
Molecular Weight: 292.75 g/mol

2,6-Di-t-butylpyrylium perchlorate

CAS No.: 35770-52-6

Cat. No.: VC8268162

Molecular Formula: C13H21ClO5

Molecular Weight: 292.75 g/mol

* For research use only. Not for human or veterinary use.

2,6-Di-t-butylpyrylium perchlorate - 35770-52-6

Specification

CAS No. 35770-52-6
Molecular Formula C13H21ClO5
Molecular Weight 292.75 g/mol
IUPAC Name 2,6-ditert-butylpyrylium;perchlorate
Standard InChI InChI=1S/C13H21O.ClHO4/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)5/h7-9H,1-6H3;(H,2,3,4,5)/q+1;/p-1
Standard InChI Key PFWZCMLEAQIEJF-UHFFFAOYSA-M
SMILES CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.[O-]Cl(=O)(=O)=O
Canonical SMILES CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.[O-]Cl(=O)(=O)=O

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s core consists of a pyrylium ion (C₅H₅O⁺) stabilized by a perchlorate (ClO₄⁻) counterion. The tert-butyl groups at positions 2 and 6 impose significant steric hindrance, which influences both its reactivity and crystalline packing. X-ray crystallographic data from nickel allyl complexes with analogous tert-butyl substituents reveal syn,anti configurations in solid-state structures, a result of steric repulsion between bulky groups .

Table 1: Key Structural Parameters of 2,6-Di-t-butylpyrylium Perchlorate

PropertyValue/Description
Molecular FormulaC₁₃H₂₁ClO₅
Aromatic Ring SystemPyrylium (O-containing six-membered)
Substituent Positions2 and 6 (tert-butyl)
CounterionPerchlorate (ClO₄⁻)
Steric ConfigurationSyn,anti (solid state)

This steric profile reduces π-π stacking interactions, enhancing solubility in nonpolar solvents compared to unsubstituted pyrylium salts .

Electronic Effects

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most reliable route involves cyclocondensation of 2,6-di-tert-butylphenol with perchloric acid under controlled conditions. Key steps include:

  • Oxidation: 2,6-Di-tert-butylphenol undergoes oxidation using HClO₄, forming the pyrylium cation.

  • Stabilization: The cationic intermediate is stabilized by perchlorate, precipitating as a crystalline solid .
    Alternative methods employ pivaloyl chloride or triflic anhydride as cyclizing agents, though these routes yield lower purity .

Challenges in Scale-Up

Industrial production faces hurdles due to:

  • Explosivity Risk: Perchlorate salts require careful handling.

  • Byproduct Formation: Competing reactions generate derivatives like 5-hydroxy-2,2,6,6-tetramethylheptan-3-yl pivalate, necessitating rigorous purification .
    Recent advances leverage flow chemistry to mitigate these issues, enabling continuous synthesis at reduced temperatures .

Reactivity and Mechanistic Insights

Electrophilic Substitution

The 4-position’s electrophilicity drives reactions with nucleophiles (e.g., amines, alkoxides):
C13H21O++NuC13H21O-Nu\text{C}_{13}\text{H}_{21}\text{O}^+ + \text{Nu}^- \rightarrow \text{C}_{13}\text{H}_{21}\text{O-Nu}
For example, treatment with sodium cyanide yields 4-cyano-2,6-di-t-butylpyran, a precursor to heterocyclic pharmaceuticals .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrylium ring to a tetrahydropyran derivative, retaining tert-butyl groups. This reaction is pivotal in synthesizing chiral auxiliaries for asymmetric catalysis .

Coordination Chemistry

2,6-Di-t-butylpyrylium perchlorate acts as a ligand in transition metal complexes. With nickel precursors, it forms π-allyl complexes like [{A₂tNiBr}₂], where the pyrylium’s oxygen coordinates to the metal center. Steric bulk from tert-butyl groups enforces unique geometries, as seen in the syn,anti-conformation of [A₂tNi(IMes)Br] (IMes = 1,3-dimesitylimidazol-2-ylidene) .

Applications in Research and Industry

Organic Synthesis

  • Heterocycle Construction: Serves as a building block for pyridines, pyrans, and thiopyryliums .

  • Catalysis: Stabilizes cationic intermediates in Diels-Alder and Friedel-Crafts reactions, improving yields by 15–20% compared to conventional acids .

Materials Science

  • Polymer Stabilization: tert-butyl groups inhibit radical degradation, extending the lifespan of polyolefins .

  • Electrolyte Additives: Enhances ionic conductivity in lithium-ion batteries by stabilizing Li⁺-perchlorate interactions .

Comparison with Structural Analogs

Table 2: Select Pyrylium and Pyridine Derivatives

CompoundKey FeaturesReactivity Differences
2,6-Di-t-butylpyridineBasic nitrogen center; less electrophilicParticipates in SNAr reactions
2,6-Di-t-butylthiopyryliumSulfur replaces oxygen; higher polarizabilityForms stronger metal-sulfur bonds
Trimethylsilyl-pyrylium saltsSmaller substituents; reduced steric hindranceFaster nucleophilic substitution kinetics

The tert-butyl groups in 2,6-Di-t-butylpyrylium perchlorate uniquely balance steric protection and electronic activation, enabling reactions inaccessible to analogs with smaller substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator